N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
Description
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and industry .
Properties
IUPAC Name |
3,4-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)21(19,20)16-11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWXUJQIOZAWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves several steps. One common method includes the reaction of 2,4-dihydroxy-6-methylpyrimidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can be compared with other similar compounds such as:
2,4-dihydroxy-6-methylpyrimidine: A precursor in the synthesis of the target compound.
3,4-dimethylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine, which also exhibit significant biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups that contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
